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Ergostane

Cat. No.: B1235598
M. Wt: 386.7 g/mol
InChI Key: WAAWMJYYKITCGF-ADGVWNIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergostane is a crystalline solid tetracyclic triterpene with the molecular formula C28H50 and a molar mass of 386.708 g·mol⁻¹ . It is systematically known as 24S-methylcholestane and serves as the fundamental carbon skeleton for a vast array of biologically active steroidal compounds found in nature, particularly in fungi and plants . While the parent this compound compound itself has no known direct uses, its functionalized derivatives are of significant research interest . In research, the this compound structure is crucial as a biomarker. Alongside cholestane and stigmastane, it is used in geological and biological studies as a biomarker for tracing the early evolution of eukaryotes . Furthermore, heavily derivatized analogues, often referred to as this compound-type steroids or ergosteroids, are produced by fungi and other organisms . These compounds are the focus of extensive pharmacological investigation due to their diverse biological activities, which include anticancer, anti-inflammatory, antiviral, and antioxidant effects . Research into these derivatives often explores their mechanisms of action, such as inducing apoptosis in cancer cell lines, inhibiting pro-inflammatory cytokines, or activating specific cellular signaling pathways like Nrf2 . The structural diversity of these compounds arises from various oxidative and reductive modifications, as well as carbon skeletal cleavage and rearrangement of the core this compound skeleton . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H50 B1235598 Ergostane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H50

Molecular Weight

386.7 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3/t20-,21+,22?,23-,24+,25-,26-,27-,28+/m0/s1

InChI Key

WAAWMJYYKITCGF-ADGVWNIHSA-N

SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Synonyms

ergostane

Origin of Product

United States

Nomenclature and Structural Classification of Ergostane Derivatives

Standard Ergostane Nomenclature (5α-Ergostane)

The standard this compound skeleton is a C28 steroid. wikipedia.orgnih.govnih.gov The numbering of the carbon atoms follows the established steroid nomenclature, with rings A, B, C, and D and a side chain typically attached at C-17. The parent 5α-ergostane structure features a trans fusion between rings A and B, indicated by the 5α designation. nih.govchemblink.com This refers to the configuration at the stereocenter at C-5, where the hydrogen atom is oriented below the plane of the ring system (α). nih.gov The IUPAC name for 5α-ergostane is (5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene. nih.gov The side chain at C-17 is characteristic of the this compound series, typically featuring methyl groups at C-21, C-26, C-27, and C-28. springermedizin.de

Classification of Rearranged this compound-Type Steroids

Beyond the standard this compound scaffold, a significant number of natural and synthetic this compound derivatives exhibit structural variations involving ring cleavage or rearrangement. These are broadly classified as seco-ergostanes and abeo-ergostanes. springermedizin.deresearchgate.netrsc.org

Seco-Ergostanes (Ring Cleavage Variants)

Seco-ergostanes are derivatives where one or more of the steroid rings have undergone cleavage. The nomenclature indicates which ring is cleaved and the positions of the resulting termini. For example, 9,11-secoergostanes are characterized by the cleavage of the bond between C-9 and C-11 in the C ring. springermedizin.deresearchgate.net Another example is 14,15-secothis compound, resulting from the cleavage of the C14-C15 bond in the D ring. tandfonline.com These cleavages often lead to the formation of new functional groups, such as carbonyls or hydroxyls, at the site of the former bond. researchgate.netrsc.org Research has identified various seco-ergostane types, including 5,6-seco, 8,14-seco, and 13,14-seco-ergostanes, isolated from sources like mushrooms. researchgate.netrsc.orgtandfonline.comnih.gov Spectasteroid C is an example of a 3,4-seco-ergostane steroid featuring an extra lactone ring. doi.org

Abeo-Ergostanes (Rearranged Skeletons)

Abeo-ergostanes are characterized by rearrangements of the carbon skeleton, typically involving the migration of a carbon atom or a group, resulting in a modified ring system while retaining the same number of carbon atoms in the rings. The term "abeo" (Latin for "away from") is used to denote this rearrangement, with the original and new positions indicated. For instance, an 11(9→7)abeo-ergostane signifies a rearrangement where the bond between C-9 and C-11 is broken, and a new bond is formed between C-9 and C-7. springermedizin.dersc.org This results in a contraction or expansion of a ring and a change in the ring fusion. Other examples include 19(10→6)-abeo-ergostanes and 1(10→6)-abeo-ergostanes, which feature aromatized B rings. cjnmcpu.com Rearrangements can also occur in the D-ring. nih.gov Complex abeo-ergostanes, such as those with 13(14→8)abeo-8,14-seco skeletons, have also been reported, highlighting the diversity of these rearranged structures. nih.govresearchgate.net

Stereochemical Considerations within the this compound Scaffold

Stereochemistry plays a crucial role in the structure and biological activity of this compound-type steroids. The tetracyclic core and the side chain contain multiple chiral centers, leading to a variety of stereoisomers.

Absolute Configuration Determination of Key Chiral Centers

The absolute configuration (R or S) at the chiral centers within the this compound skeleton and its side chain is critical for defining a specific compound's structure. libretexts.orgwikipedia.orglibretexts.org Key chiral centers are located at positions such as C-5, C-8, C-9, C-10, C-13, C-14, C-17, C-20, and C-24. springermedizin.denih.govnih.gov The absolute configuration is typically determined using spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY experiments, and Electronic Circular Dichroism (ECD) calculations. springermedizin.denih.govrsc.orgresearchgate.net X-ray diffraction analysis is considered a definitive method for determining absolute configuration when suitable crystals can be obtained. rsc.orgdoi.orgresearchgate.net For instance, the configuration at C-20 in ergostanes from Pleurotus mushrooms is consistently S, determinable through NOE correlations. springermedizin.de The configuration at C-24 in ergost-22,23-ene structures can be established by comparing ¹³C NMR chemical shifts with known standards. springermedizin.demdpi.com

Biosynthetic Pathways and Enzymology of Ergostane Derivatives

Precursor Role of Ergostane in Sterol Biosynthesis

This compound itself is a fundamental parent structure, and its skeleton is established early in the sterol biosynthetic pathway through the cyclization of squalene (B77637) and subsequent modifications. nih.gov This pathway diverges from the branch leading to cholesterol biosynthesis after the formation of a common precursor, typically lanosterol (B1674476) in fungi and animals, or cycloartenol (B190886) in plants. oup.comwikipedia.org The introduction of a methyl group at the C-24 position is a key step that differentiates the biosynthesis of this compound-based sterols from that of cholestane-based sterols. oup.complos.orgnih.gov

Ergosterol (B1671047) Biosynthesis Pathway (e.g., Fungal Systems)

The ergosterol biosynthesis pathway in fungi, such as Saccharomyces cerevisiae and Aspergillus fumigatus, is a well-documented example of how the this compound skeleton is elaborated into functional sterols. creative-biolabs.comfrontiersin.org The pathway begins with the cyclization of squalene to lanosterol, catalyzed by lanosterol synthase. mdpi.comwikipedia.org Lanosterol, a C30 compound, then undergoes a series of modifications to become ergosterol (a C28 compound). These steps include the removal of methyl groups at the C-4 and C-14 positions, the introduction of double bonds, and modifications to the side chain. plos.orgmdpi.comwikipedia.org The C-24 methylation is a crucial step in forming the this compound side chain, distinguishing it from the cholestane (B1235564) side chain. oup.complos.orgnih.gov

A simplified overview of key stages in fungal ergosterol biosynthesis:

StageKey Transformations
Initiation Formation of squalene from farnesyl pyrophosphate (FPP)
Cyclization Conversion of squalene to lanosterol
Methyl Removal Oxidative removal of methyl groups at C-14 and C-4
Side Chain Alkylation Methylation at C-24
Double Bond Introduction Formation of double bonds (e.g., Δ5, Δ7, Δ22)
Final Modifications Further reductions and oxidations

The pathway involves over 20 enzymes, and while the core steps are conserved, species-specific variations exist. mdpi.commdpi.com

Connection to Brassinosteroid Biosynthesis in Plants

In plants, this compound-based sterols serve as precursors for a class of plant hormones known as brassinosteroids (BRs). frontiersin.orgresearchgate.net Specifically, C28-brassinosteroids are derived from sterols with a 5α-ergostane skeleton. frontiersin.orgnih.govnih.gov While plants primarily synthesize sterols via cycloartenol, rather than lanosterol as in fungi and animals, the subsequent modifications to the sterol skeleton can lead to the formation of this compound derivatives. oup.comwikipedia.org The biosynthesis of brassinosteroids from these sterol precursors involves a series of oxidation and reduction reactions, leading to characteristic structural features such as vicinal hydroxyl groups and a B-ring lactone or ketone. frontiersin.orgresearchgate.netbeilstein-journals.org This highlights a significant role for the this compound scaffold in plant signaling molecules.

Key Enzymes and Genetic Regulation in this compound Biosynthesis

The intricate process of this compound biosynthesis and its subsequent modification into various sterols is orchestrated by a suite of specific enzymes, whose activity is often under tight genetic regulation.

Sterol Methyltransferases (SMT)

Sterol methyltransferases (SMTs) are crucial enzymes in the biosynthesis of this compound-based sterols. oup.comnih.govresearchgate.net These enzymes catalyze the transfer of a methyl group, typically from S-adenosylmethionine (SAM), to the C-24 position of the sterol side chain. oup.comnih.govwikidata.orgctdbase.orguni.luguidetopharmacology.org This methylation step is a key divergence point between the biosynthesis of C27 sterols (like cholesterol) and C28 sterols (like ergosterol). oup.complos.orgnih.gov In fungi, a specific SMT1 enzyme is required for ergosterol synthesis. oup.com Plants possess multiple SMTs (e.g., SMT1, SMT2, and SMT3) that can lead to the formation of both 24-methyl (this compound-based) and 24-ethyl (stigmastane-based) sterols. oup.com The absence of SMT orthologues in mammals makes this enzyme an attractive target for antifungal agents. nih.govresearchgate.net

A key reaction catalyzed by SMT:

EnzymeSubstrate Sterol (Example)Methyl DonorProduct Sterol (Example)
Sterol MethyltransferaseZymosterolS-AdenosylmethionineFecosterol

Note: Specific substrates and products can vary depending on the organism and the specific SMT enzyme.

Cytochrome P450 Hydroxylases (CYP)

Cytochrome P450 hydroxylases (CYPs) play significant roles in the oxidative modifications of sterols during the biosynthesis of this compound derivatives. plos.orgfrontiersin.org A prominent example is sterol C14α-demethylase (CYP51), a cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group, a necessary step in the conversion of lanosterol to ergosterol and other fungal sterols. plos.orgfrontiersin.orgwikipedia.orgfrontiersin.org Inhibition of CYP51 is the primary mode of action for azole antifungal drugs. plos.orgcreative-biolabs.comfrontiersin.orgfrontiersin.org Other CYPs are involved in various hydroxylation steps throughout the pathway, contributing to the structural diversity of this compound-based compounds. For instance, in brassinosteroid biosynthesis, specific CYPs are involved in the hydroxylation of the sterol skeleton. frontiersin.org

Examples of CYP involvement:

EnzymeReaction CatalyzedPathway Involved
Sterol C14α-demethylase (CYP51/Erg11)Removal of 14α-methyl groupErgosterol biosynthesis (Fungi) plos.orgfrontiersin.org
Various CYPsHydroxylation at specific positionsBrassinosteroid biosynthesis (Plants) frontiersin.org
Sterol C-4 methyl oxidase (CYP5122A1, Erg25)Initial steps of C-4 demethylationErgosterol biosynthesis (Fungi, Trypanosomatids) researchgate.net

Regulatory Mechanisms in Biosynthesis Control

The biosynthesis of this compound derivatives is tightly regulated at multiple levels, including transcriptional control, feedback inhibition, and changes in enzyme localization. frontiersin.orgnih.govmdpi.com In Saccharomyces cerevisiae, the expression of many genes encoding ergosterol biosynthetic enzymes (ERG genes) is regulated by sterol levels through transcription factors like Upc2 and Ecm22. nih.govmdpi.comnih.govcsic.es These factors bind to sterol regulatory elements (SREs) in the promoters of ERG genes. mdpi.comnih.gov Environmental factors such as oxygen and iron availability also influence ERG gene expression, as several enzymes in the pathway require these cofactors. frontiersin.orgnih.govmdpi.comnih.govcsic.es For example, iron deficiency can modulate ERG gene expression through the action of transcription factors like Hap1, Upc2, and Ecm22. nih.govcsic.es This complex regulatory network ensures that sterol production is balanced according to cellular needs and environmental conditions. nih.govmdpi.com

Key regulatory factors in fungal ergosterol biosynthesis:

Regulatory FactorType of RegulationMechanismOrganism (Example)
Upc2 and Ecm22Transcriptional ActivationBind to SREs in ERG gene promoters, activated by sterol depletion.Saccharomyces cerevisiae nih.govmdpi.comnih.gov
Hap1Transcriptional RegulationInvolved in iron-dependent regulation of ERG genes.Saccharomyces cerevisiae nih.govnih.govcsic.es
Rox1 and Mot3Transcriptional RepressionInvolved in repression of ERG genes under specific conditions.Saccharomyces cerevisiae nih.gov
Sterol abundanceFeedback RegulationCan influence transcriptional factors and potentially enzyme activity.Fungi frontiersin.orgnih.govmdpi.com
Oxygen and Iron LevelsTranscriptional RegulationEssential cofactors for several enzymes, their availability impacts flux.Fungi frontiersin.orgnih.govmdpi.comnih.govcsic.es

Methodologies for Pathway Elucidation

Determining the precise sequence of enzymatic reactions and the enzymes involved in the biosynthesis of this compound derivatives is a complex process. Various methodologies have been developed and applied to unravel these pathways.

Isotopic Labeling Studies

Isotopic labeling is a classical and powerful technique used to trace the fate of specific atoms from a precursor molecule through a metabolic pathway to the final product. By feeding organisms isotopically labeled substrates (e.g., with ¹³C, ²H, or ¹⁵N), researchers can identify which atoms from the precursor are incorporated into the this compound derivative and their positions within the molecule. This is typically followed by analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to detect and locate the isotopes in the isolated product nih.govnih.govrsc.org.

For example, feeding experiments with precursors of the ergoline (B1233604) ring, a structure related to this compound derivatives found in ergot alkaloids, have shown that the skeleton is derived from L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP) using isotopic labeling nih.gov. While direct examples of extensive isotopic labeling studies specifically detailing the entire this compound pathway were not prominently found in the search results, the principle remains a fundamental approach for tracking carbon flow from primary metabolism (like the mevalonate (B85504) pathway which provides precursors like farnesyl pyrophosphate, a precursor to squalene, the first sterol-structured molecule nih.govbritannica.com) into the complex this compound skeleton. Studies on terpene biosynthesis, which shares similarities in using isoprenoid precursors, frequently employ isotopic labeling to understand intricate mechanisms and enzyme activities nih.gov.

Isotopic labeling provides valuable insights into the incorporation patterns of precursors, helping to confirm proposed intermediates and reaction sequences within a biosynthetic pathway rsc.org. Recent advancements integrate stable isotope labeling with mass spectrometry-based platforms to associate metabolite labeling patterns with predicted biosynthetic gene clusters, accelerating the link between genes and the compounds they produce nih.gov.

Genetic Knockout and Overexpression Approaches

Genetic manipulation, specifically gene knockout (deletion) and overexpression, are essential tools for functionally characterizing genes involved in this compound biosynthesis and determining their roles in the pathway.

Gene knockout involves deleting or inactivating a specific gene suspected to be involved in the pathway. If the gene is essential for the production of a particular this compound derivative, its knockout will lead to the absence or reduced levels of the final product and potentially the accumulation of pathway intermediates upstream of the blocked step nih.govnih.govmdpi.com. This accumulation of intermediates can provide crucial clues about the sequence of enzymatic reactions and the function of the knocked-out gene product mdpi.com. Studies in Saccharomyces cerevisiae (baker's yeast), a well-established model organism for ergosterol biosynthesis, have extensively utilized gene deletion to understand the functions of the 25 known enzymes in the ergosterol pathway nih.govnih.gov. Deletion of ERG genes in Candida species, for instance, typically results in the absence of ergosterol and the accumulation of various precursors mdpi.com.

Overexpression, conversely, involves increasing the expression level of a specific gene. This can lead to an increased flux through the pathway, potentially resulting in higher yields of the final product or the accumulation of intermediates if a downstream step becomes rate-limiting nih.govnih.gov. Overexpression studies can help identify rate-limiting enzymes or enzymes that play a regulatory role in the pathway nih.govnih.gov. For example, overexpression or deletion of specific enzymes in the ergosterol pathway in S. cerevisiae has been shown to alter doubling time, response to stress agents, and susceptibility to antifungal drugs, highlighting the impact of these genes on cellular processes nih.govnih.gov. Analysis of the effects of systematic overexpression of each ERG pathway gene has significantly contributed to the understanding of the ergosterol biosynthetic pathway and its regulation nih.govnih.gov.

Combining genetic knockout and overexpression studies with analysis of accumulated intermediates or altered product profiles (often using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)) allows researchers to build a comprehensive picture of the biosynthetic route and the function of individual enzymes nih.gov. For instance, studies on S. cerevisiae erg6 knockout mutants expressing enzymes from Pneumocystis carinii have helped understand sterol biosynthesis in that organism nih.gov. Similarly, facilitated knockout approaches have been used to demonstrate the essentiality of enzymes like sterol 14alpha-demethylase (CYP51) in the ergosterol biosynthesis pathway of Leishmania donovani researchgate.net.

These genetic approaches, coupled with analytical techniques, provide powerful means to dissect the complex enzymatic steps involved in the biosynthesis of this compound derivatives and their rearranged or seco forms springermedizin.deresearchgate.net.

MethodologyDescriptionKey Information Gained
Isotopic Labeling StudiesFeeding of substrates labeled with stable isotopes (e.g., ¹³C, ²H) followed by analysis of product labeling.Identification of metabolic precursors and their incorporation patterns; confirmation of proposed intermediates and reaction sequences.
Genetic Knockout ApproachesDeletion or inactivation of specific genes.Determination of gene essentiality for product formation; identification of accumulated intermediates upstream of the block; functional assignment of enzymes.
Genetic Overexpression ApproachesIncreased expression of specific genes.Identification of rate-limiting enzymes; potential for increased product yield; insights into pathway regulation.

Natural Occurrence and Distribution of Ergostane Type Compounds

Fungal Kingdom as a Primary Source

The fungal kingdom is a prolific source of ergostane-type steroids, with hundreds of new metabolites being isolated annually. nih.govnih.gov The vast majority of these compounds are derivatives of ergosterol (B1671047), the principal sterol in fungi, which plays a crucial role in regulating the fluidity and structure of fungal cell membranes. nih.gov The structural diversity of fungal ergostanes arises from various oxidative and reductive modifications of the core this compound skeleton, as well as from carbon skeletal cleavage and rearrangements. springermedizin.denih.gov

Ergosterol and its derivatives are fundamental components of the sterol fraction in numerous yeasts and molds. nih.govnih.gov While ergosterol is often the dominant sterol, it coexists with other this compound constituents. nih.gov For instance, 5,6-dihydroergosterol (stellasterol) is a minor but widely distributed this compound in many fungi, including molds such as Eurotium rubrum. mdpi.com

Research on marine-derived endophytic fungi has also revealed a rich source of novel this compound compounds. Fungi from the genera Aspergillus and Penicillium, in particular, are known for producing a variety of secondary metabolites. nih.gov Specific examples include:

Aspergillus alabamensis : An endophytic fungus isolated from marine red alga, which produces a highly conjugated this compound-type steroid, 28-acetoxy-12β,15α,25-trihydroxyergosta-4,6,8(14),22-tetraen-3-one. nih.gov

Aspergillus sp. : A fungus derived from a marine sponge, from which oxygenated this compound-type steroids like 3β-hydroxy-5α,6β-methoxyergosta-7,22-dien-15-one have been isolated. nih.gov

Penicillium candidum : A novel dehydroergosterol (B162513) that enhances microglial anti-inflammatory activity has been identified in dairy products fermented with this mold. mdpi.com

Coniothyrium cereale : This marine endophytic fungus is a source of nitrogenous this compound metabolites, such as conio-azasterol and S-dehydroazasirosterol. mdpi.com

Table 1: Examples of this compound-Type Compounds in Yeasts and Molds

Compound NameFungal SourceReference
ErgosterolGeneral (Principal fungal sterol) nih.gov
5,6-Dihydroergosterol (Stellasterol)Eurotium rubrum mdpi.com
28-acetoxy-12β,15α,25-trihydroxyergosta-4,6,8(14),22-tetraen-3-oneAspergillus alabamensis (marine-derived) nih.gov
3β-hydroxy-5α,6β-methoxyergosta-7,22-dien-15-oneAspergillus sp. (marine-derived) nih.gov
DehydroergosterolPenicillium candidum mdpi.com
Conio-azasterolConiothyrium cereale (marine-derived) mdpi.com

Mushrooms, which are the fruiting bodies of Basidiomycetes, are a particularly rich and well-studied source of this compound-type steroids. nih.govsemanticscholar.org These compounds contribute to the beneficial health effects attributed to many mushroom species. nih.govresearchgate.net

Pleurotus genus : Mushrooms of the Pleurotus genus (e.g., oyster mushrooms) are a significant source of this compound-type steroids, including normal, seco (cleaved), and abeo (rearranged) types. nih.govresearchgate.net Ergosterol is a typical compound found, characterized by double bonds at the C-5 and C-7 positions. researchgate.net

Ganoderma genus : Various species of Ganoderma (reishi or lingzhi mushrooms) produce lanostane (B1242432) triterpenoids and this compound steroids. mdpi.com From the fruiting bodies of Ganoderma luteomarginatum, eight different this compound steroids have been discovered. mdpi.com

Polyporus genus : Polyporus umbellatus contains a high amount of the ketone-containing this compound, Ergone. nih.gov Epoxides such as 41, 43a, and 43b have been isolated from the culture of Polyporus ellisii. nih.gov

Albatrellus confluens : A new this compound-type steroid, (12β,15β,22R,23S,24S)-22,25-epoxy-12,15,23-trihydroxyergost-4,6,8(14)-trien-3-one, was isolated from cultures of this basidiomycete. researchgate.net

Antrodia camphorata : This medicinal mushroom is known to produce a variety of this compound-type triterpenoids, such as antcin G and methyl antcin B. nih.gov

Occurrence in the Plant Kingdom

While most associated with fungi, this compound-type steroids are also produced by plants. wikipedia.orgnih.gov In the plant kingdom, these compounds are often found as highly derivatized molecules, such as brassinosteroids and withanolides, which exhibit significant physiological effects.

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that are essential for plant growth and development. nih.gov Based on their carbon skeleton, BRs are categorized as C27, C28, and C29 steroids. The C28-brassinosteroids, which are the most abundant and ubiquitous in plants, are built upon a 5α-ergostane skeleton. nih.govfrontiersin.org

These plant hormones are part of a complex biosynthetic network, and many this compound-type compounds are considered to be biosynthetic precursors or metabolites of the most active brassinosteroids like brassinolide (B613842) and castasterone. nih.gov The synthesis of these compounds in plants begins with campesterol, which is converted through a series of reactions including oxidations and reductions to form the final active hormones. frontiersin.org To date, approximately 70 different brassinosteroids have been identified in a wide range of plant species. nih.gov

Besides brassinosteroids, plants produce other classes of this compound derivatives.

Withanolides : This is a group of over 360 naturally occurring C28 steroids built on an this compound framework. rsc.org They are named after the plant genus Withania, particularly Withania somnifera (Ashwagandha), from which they were first isolated. Withanolides and related this compound-type steroids are also found in other members of the Solanaceae family. wikipedia.orgacs.org

Other Derivatives : Specific this compound compounds have been isolated from various other plants. For example, a new derivative named 3β, 4β, 20S-trihydroxyergosta-5, 24(28)-dien-16-one was isolated from the leaves of Heynea trijuga. nih.gov

Marine Organism Sources of this compound Derivatives

Marine environments harbor a unique diversity of organisms that produce this compound-type steroids. These compounds have been isolated from marine invertebrates like sponges and soft corals, as well as from microorganisms associated with them. nih.govmdpi.com

Marine Sponges : Sponges are a known source of this compound-type steroids. nih.gov Often, these compounds are produced by symbiotic fungi living within the sponge tissue. For instance, the fungus Aspergillus sp. derived from a marine sponge produces antibacterial oxygenated this compound-type steroids. nih.gov

Soft Corals (Alcyonacea) : Soft corals are a particularly rich source of unique steroids, including the gorgostane-type. Gorgostane steroids are C30 compounds characterized by a cyclopropane (B1198618) moiety in their side chain, representing a variation of the this compound skeleton. mdpi.com Seventy-five such compounds have been isolated, primarily from soft corals. mdpi.com

Marine-derived Fungi : As mentioned previously, fungi isolated from marine algae and invertebrates are a promising source of new this compound derivatives, highlighting the chemical diversity of the marine microbiome. nih.gov

Chemotaxonomic Significance of this compound Biomarkers

This compound, a tetracyclic triterpene also known as 24S-methylcholestane, and its derivatives serve as significant biomarkers in chemotaxonomy, the classification of organisms based on their chemical constituents. semanticscholar.org The distribution and structural diversity of this compound-type compounds, particularly sterols, provide valuable insights into the evolutionary relationships and ecological contributions of various organisms, most notably fungi and certain algae. In geological records, the diagenetically altered forms of these sterols, known as steranes, function as molecular fossils, helping to trace the history of eukaryotes. researchgate.net

The primary precursor to most this compound-type compounds in fungi is ergosterol. nih.gov This sterol is a vital component of fungal cell membranes, where it modulates fluidity and structure. mdpi.com Its near-exclusive presence in fungi makes it a reliable indicator for detecting and quantifying fungal biomass in environmental samples. nih.gov The analysis of ergosterol content has been applied to differentiate various fungal species, as the amount of ergosterol produced can vary significantly between them. semanticscholar.orgresearchgate.net This variation allows for a chemotaxonomic distinction among different fungal groups.

In the broader context of eukaryotes, the sterane record, which includes this compound (C28 sterane), cholestane (B1235564) (C27 sterane), and stigmastane (B1239390) (C29 sterane), is crucial for interpreting the origin of organic matter in sediments and petroleum. scielo.br The relative abundance of these steranes can signify the predominant types of organisms in a paleoenvironment. A high proportion of C29 steranes typically points to contributions from terrestrial plants, while C27 steranes are often associated with marine algae. scielo.br The presence of C28 steranes, or ergostanes, is frequently linked to fungi and specific groups of algae, such as diatoms, coccolithophores, and dinoflagellates. researchgate.net The ratio of these steranes, particularly the C28/C29 ratio, has been used to track the evolutionary radiation of phytoplankton communities throughout geological history. harvard.edu

While ergosterol is the most prominent this compound-type steroid in fungi, a vast array of other structurally diverse this compound derivatives have been isolated from various fungal species. nih.govmdpi.comnih.gov These compounds, which can include oxidized or rearranged forms of the basic this compound skeleton, provide a more detailed chemical fingerprint for specific taxa. nih.gov For example, the profile of secondary metabolites, including specific this compound-type steroids, has been successfully employed in the chemotaxonomy of large ascomycete genera like Aspergillus, Penicillium, and Fusarium. nih.gov

It is important to note that this compound-type steroids are not entirely exclusive to fungi. They have also been identified in other organisms, such as plants, sponges, and some algae, which must be considered when using them as chemotaxonomic markers. mdpi.com However, the unique distribution patterns and the presence of specific derivatives often allow for a clear distinction. For instance, certain marine sponges produce unique sterols that lead to specific sterane signatures in the geological record, such as 24-isopropylcholestane, which helps to trace the ancient origins of these animals. mit.edu

The tables below present data on the ergosterol content in various pathogenic fungi and the general distribution of major sterols and their corresponding steranes across different organismal groups, illustrating the chemotaxonomic utility of these biomarkers.

Table 1: Ergosterol Content in Selected Pathogenic Fungi

This table displays the varying amounts of ergosterol found in different species of pathogenic fungi, highlighting its utility as a quantitative biomarker for fungal biomass and a tool for differentiation. Data is based on the analysis of fungal broth cultures.

Fungal SpeciesErgosterol Content (µg/mg of mycelial dry weight)Ergosterol Producer Category
Aspergillus niger4.62Low
Candida albicans6.29Low
Cryptococcus neoformans7.08Low
Fusarium solani9.40Medium
Aspergillus fumigatus10.79Medium
Mucor sp.10.82Medium
Penicillium sp.11.38Medium
Cryptococcus gattii12.60Medium
Rhizopus sp.13.40Medium
Candida tropicalis22.84High

Data sourced from scientific studies on pathogenic fungi. semanticscholar.orgresearchgate.net

Table 2: Major Sterol Precursors and Their Diagenetic Sterane Products in Different Taxa

This table outlines the primary sterols produced by major groups of organisms and the corresponding steranes they form in sedimentary rock, which are used as biomarkers to infer the source of ancient organic matter.

Predominant Organism GroupMajor Sterol Precursor(s)Carbon NumberCorresponding Sterane Biomarker
Animals (e.g., Sponges)CholesterolC27Cholestane
Fungi, Diatoms, CoccolithophoresErgosterol, BrassicasterolC28This compound
Terrestrial Higher Plants, Green AlgaeStigmasterol, SitosterolC29Stigmastane

This table provides a generalized overview of sterol distribution. scielo.brresearchgate.netharvard.edu

Advanced Structural Characterization and Elucidation Methodologies

X-Ray Crystallography for Absolute and Relative Configuration

X-ray crystallography stands as the most definitive method for the three-dimensional structural elucidation of molecules, providing unambiguous determination of the relative configuration of all stereogenic centers. nih.gov For chiral, enantiomerically pure ergostane compounds, this technique is also the most reliable way to determine the absolute configuration. nih.govwikipedia.org The method relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the electron density distribution, which in turn reveals the precise spatial arrangement of each atom.

The determination of absolute configuration is possible due to the phenomenon of anomalous dispersion (or resonant scattering). wikipedia.org This effect, particularly when heavier atoms are present in the structure, allows for the differentiation between a molecule and its mirror image (enantiomer). ed.ac.uk In cases where this compound derivatives are difficult to crystallize or contain only light atoms (C, H, O), preparing derivatives with heavier atoms, such as p-bromobenzoate, can be an effective strategy to facilitate crystallization and ensure a reliable assignment of the absolute configuration. researchgate.net

Several complex this compound-type steroids have had their absolute configurations unequivocally confirmed through single-crystal X-ray diffraction analysis. For instance, the structures of rearranged abeo-ergostanes, which can be challenging to characterize by spectroscopic means alone, have been successfully determined using this method.

Table 1: Examples of this compound-Type Steroids with Absolute Configuration Determined by X-Ray Crystallography
Compound NameSource OrganismStructural FeatureCrystallographic MethodReference
Pleurocin A (as p-bromobenzoate derivative)Pleurotus eryngii11(9 → 7)abeo-ergostaneSingle-crystal X-ray analysis researchgate.net
Strophasterol E (as p-bromobenzoate derivative)Fungus15(14 → 22)abeo-ergostaneSingle-crystal X-ray analysis researchgate.net
Pleurocorol A (as p-bromobenzoate derivative)Pleurotus eryngii11(9 → 8)abeo-ergostaneSingle-crystal X-ray analysis researchgate.net
Unnamed this compound Steroid (Compound 2)Lasiodiplodia pseudotheobromaeEpoxy and hydroxy functionalitiesSingle-crystal X-ray diffraction researchgate.net

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignments

Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measures the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are powerful tools for the stereochemical assignment of this compound compounds in solution. rsc.org

Circular Dichroism is particularly sensitive to the spatial arrangement of chromophores within a molecule. For ergostanes, chromophores such as ketones, enones, and dienes produce characteristic CD spectra, often referred to as Cotton effects. The sign and magnitude of these Cotton effects can be correlated with the local stereochemistry of the chromophore and its surrounding chiral centers. Empirical rules, such as the Octant Rule for saturated ketones, have been historically applied to predict the sign of the Cotton effect based on the spatial disposition of substituents relative to the carbonyl group. wiley.com

Modern approaches frequently combine experimental CD measurements with quantum chemical calculations. The experimental Electronic Circular Dichroism (ECD) spectrum of an this compound of unknown stereochemistry is compared with the theoretically calculated spectra for all possible stereoisomers. A good match between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration. nih.govsci-hub.se This computational approach has been successfully applied to assign the absolute configuration of new this compound steroids isolated from various fungal sources. researchgate.netnih.gov Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, has also emerged as a reliable method for determining the absolute configuration and conformation of natural products like ergostanes. rsc.org

Table 2: Application of Chiroptical Spectroscopy in this compound Structure Elucidation
Compound TypeChromophoreChiroptical MethodBasis of AssignmentReference
This compound with contracted A-ring (Compound 1)δ-lactoneECD CalculationComparison of experimental and calculated spectra researchgate.net
Cytotoxic this compound-type steroidsEpoxy, enoneECD CalculationComparison of experimental and calculated spectra nih.govsci-hub.se
Saturated cyclic ketonesCarbonyl (C=O)CD/ORDOctant Rule wiley.com
General chiral moleculesVariousVCDComparison with quantum chemical simulations rsc.orgmdpi.com

Integration of Spectroscopic Data for Complex this compound Architectures

The structural elucidation of novel and complex this compound architectures, particularly those with rearranged (abeo) or cleaved (seco) skeletons, necessitates the integration of multiple spectroscopic techniques. nih.gov No single method can typically provide all the necessary structural information, and a combination of data is required for an unambiguous assignment.

The process generally begins with Mass Spectrometry (MS) to determine the molecular formula and Nuclear Magnetic Resonance (NMR) spectroscopy to establish the carbon skeleton and proton connectivity.

1D NMR (¹H and ¹³C): Provides initial information on the types and number of protons and carbons, indicating key functional groups like hydroxyls, carbonyls, and double bonds. nih.gov

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular framework. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule, especially in rearranged skeletons. nih.gov

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the relative stereochemistry by identifying protons that are close in space. nih.gov

Once the planar structure and relative stereochemistry are proposed, chiroptical methods (CD/ORD) and/or X-ray crystallography are employed to establish the absolute configuration. For instance, after elucidating the relative structure of two new cytotoxic this compound-type steroids from Ganoderma lingzhi using extensive NMR analysis, their absolute configurations were confirmed through ECD calculations. nih.govsci-hub.se Similarly, the complex structures of seco- and abeo-ergostanes isolated from Pleurotus genus mushrooms were pieced together using a combination of ¹H-¹H COSY and HMBC, with the final absolute stereochemistry often confirmed by X-ray analysis of a suitable derivative. nih.gov This integrated approach ensures a comprehensive and accurate structural characterization of even the most intricate this compound compounds.

Chemical Synthesis and Derivatization Strategies for the Ergostane Scaffold

Total Synthesis Approaches to the Ergostane Core

Total synthesis involves constructing the this compound skeleton from simpler, acyclic or less complex precursors. This is a challenging endeavor due to the multiple chiral centers and fused ring system. While this compound itself is a parent structure, total synthesis efforts often target complex this compound-type natural products, such as abeo-ergostanes or highly oxygenated derivatives like withanolides springermedizin.denih.govrsc.org.

Stereoselective and Enantioselective Synthesis

Achieving control over the stereochemistry at each chiral center is paramount in this compound synthesis, as different stereoisomers can exhibit vastly different biological activities wikipedia.org. Stereoselective and enantioselective approaches are employed to synthesize specific isomers. For complex this compound-type steroids like dankasterones, enantioselective routes have been developed researchgate.netrsc.org. These methods often involve key steps that establish the desired relative and absolute configurations within the fused ring system and the side chain. Strategies may include asymmetric catalysis, chiral auxiliaries, or the use of chiral pool starting materials wikipedia.orgchemistryviews.orgrsc.org. For instance, the construction of the cis-decalin framework, a common feature in some steroids, has been achieved through methods like intramolecular metal-catalyzed hydrogen atom transfer (MHAT) reactions researchgate.netrsc.orgnih.gov.

Semisynthesis of Complex this compound Derivatives

Semisynthesis, which involves modifying readily available natural products, is a highly practical approach for accessing a wide range of this compound derivatives. Ergosterol (B1671047), being abundant in fungi, serves as a primary starting material for the semisynthesis of numerous this compound-type compounds mdpi.comspringermedizin.dedokumen.pub.

Modification of Naturally Occurring Ergosterols

Ergosterol (C28H44O) possesses a characteristic structure with double bonds at the 5,6-, 7,8-, and 22,23-positions and a 3β-hydroxy group nih.gov. These functional groups and the existing steroid nucleus provide multiple sites for chemical modification. Semisynthetic strategies from ergosterol can involve hydrogenation of double bonds, oxidation or reduction of functional groups, and introduction of new substituents. For example, modifications of ergosterol have led to the synthesis of brassinosteroids researchgate.netacs.org. The biosynthesis of some abeo-type steroids is also presumed to be derived from ergosterol through proposed biosynthetic pathways involving rearrangements springermedizin.de.

Functionalization and Derivatization at Specific Ring Positions

Derivatization of the this compound scaffold often targets specific positions on the A, B, C, and D rings, as well as the side chain, to introduce new functional groups or modify existing ones nih.govmit.edu. Common transformations include hydroxylation, epoxidation, olefination, and oxidation/reduction reactions springermedizin.deunisi.it. The introduction of oxygen functionality, for instance, is a characteristic feature of many biologically active this compound derivatives like withanolides, which exhibit intricate and stereochemically complex oxidation patterns nih.gov. Research has focused on functionalization at positions such as C-22, C-23, C-4, and modifications of the B ring springermedizin.deunisi.it. Achieving regioselective and stereoselective functionalization at these positions is a key challenge in semisynthesis nih.gov.

Data Table: Examples of this compound Derivatization from Ergosterol

Starting MaterialTransformation(s)Product TypeTargeted Position(s)Reference
ErgosterolHydrogenation, Oxidation, Functional Group AdditionVarious this compound Derivatives (e.g., brassinosteroids)Various researchgate.netacs.org
Ergosterol-3β-acetateEpoxidation, Reductive Opening, OxidationOxygenated this compound Derivatives (epoxides, alcohols, ketones)C-22, C-23 unisi.it
ErgosterolRearrangementabeo-Ergostanes (proposed pathway)Various springermedizin.de

Catalytic Methods in this compound Synthesis and Transformation

Catalysis plays a vital role in both the total synthesis and semisynthesis of this compound compounds, enabling more efficient, selective, and environmentally friendly transformations researchgate.netresearchgate.netdiva-portal.org. Catalytic methods are employed for various reactions, including stereoselective bond formations, functional group interconversions, and rearrangements. Metal catalysis, organocatalysis, and biocatalysis have all found applications in steroid chemistry researchgate.netdiva-portal.orgox.ac.uknih.govnih.gov. For example, metal-catalyzed reactions have been used in the construction of the steroid core rsc.orgnih.govacs.org. Enantioselective catalysis is particularly important for controlling the stereochemistry during the formation of new chiral centers wikipedia.orgnih.govnih.gov. Research also explores the use of heterogeneous catalysts and the application of techniques like microwave-assisted synthesis to improve reaction efficiency and sustainability researchgate.netmdpi.com.

Data Table: Examples of Catalytic Methods in Steroid Synthesis/Transformation

Catalyst TypeApplication AreaSpecific Reaction/Transformation Example (Steroid context)Reference
Metal CatalysisConstruction of steroid coreIntramolecular metal-catalyzed hydrogen atom transfer (MHAT) rsc.orgnih.gov
Chiral Metal ComplexesEnantioselective bond formationAsymmetric hydrogenation of α,β-unsaturated carboxylic acids diva-portal.org
OrganocatalysisEnantioselective cycloadditionsSynthesis of tropane (B1204802) scaffolds nih.gov
BiocatalysisModification of natural products (e.g., ergosterol)Esterification using lipase mdpi.com

Methodologies for Preparing Seco- and Abeo-Ergostanes

The preparation of seco- and abeo-ergostanes typically involves the chemical transformation of naturally abundant this compound derivatives, most commonly ergosterol. These methodologies often employ strategies that induce specific bond cleavages or rearrangements within the steroidal ring system.

Synthesis of Seco-Ergostanes:

Seco-ergostanes are characterized by a broken bond in the carbocyclic steroid skeleton. Different types of seco-ergostanes can be synthesized depending on which bond is cleaved.

One prominent example is the synthesis of 14,15-secothis compound derivatives, which serve as key intermediates for complex rearranged steroids like the strophasterols. Two distinct approaches starting from ergosterol have been reported for the synthesis of protected 14,15-secothis compound intermediates. The first approach involves a ten-step sequence from ergosterol, utilizing the oxidative cleavage of an α-hydroxy ketone intermediate with Jones reagent as a key step. tandfonline.comtandfonline.com A more efficient second approach achieved the same 14,15-secothis compound derivative in six steps through an unprecedented reaction cascade of a γ-hydroxy-α,β-unsaturated ketone with zinc under acidic conditions. tandfonline.comtandfonline.comnih.gov This seco intermediate, obtained via oxidative cleavage of the Δ14 double bond, was then elaborated to strophasterols A and B. tandfonline.comtandfonline.comnih.govresearchgate.net

Another class, 9,11-secoergostanes, can also be synthesized from ergosterol. A 10-step gram-scale synthesis of the 9,11-secosteroid pinnisterol E from ergosterol has been reported, featuring regioselective olefin hydrogenation, acid-sensitive endoperoxide reduction, and regio- and diastereoselective dienone oxidation. acs.org The synthesis of 9,11-secosteroids has also been achieved through oxidative bond scission. sci-hub.se

Other seco-ergostanes, such as 5,6-seco, 13,14-seco, and 8,14-seco-ergostanes, have been isolated from natural sources, suggesting potential biosynthetic or synthetic routes involving cleavage of these specific bonds. springermedizin.de For instance, eringiacetal B is a 13,14-seco compound with an oxygen atom inserted between C-13 and C-14. springermedizin.de

Synthesis of Abeo-Ergostanes:

Abeo-ergostanes are characterized by a skeletal rearrangement where a bond migration has occurred. These rearrangements lead to modified ring systems.

The synthesis of 11(9→7)-abeo-ergostanes, such as pleurocin A (matsutakone) and pleurocin B, has been a target of synthetic research. sci-hub.sespringermedizin.deacs.orgresearchgate.net While a polar biogenesis was initially suggested, a synthetic approach involving intricate radical cyclization of a late-stage intermediate followed by an oxidative quench was developed to forge the abeo-framework. sci-hub.seacs.org This approach starts from ergosterol and involves converting it into a 9,11-secoenol ether, followed by oxidative bond scission and subsequent reactions. sci-hub.se

Another important group of abeo-ergostanes includes the 13(14→8)-abeo-ergostanes, exemplified by dankasterones A and B, and periconiastone A. researchgate.netrsc.orgresearchgate.net Synthetic routes to these compounds have been developed, often involving radical rearrangements to construct the 13(14→8) abeo-ergostane skeleton. researchgate.netrsc.org An efficient and enantioselective route toward dankasterone B involved an intramolecular metal-catalyzed hydrogen atom transfer (MHAT) reaction to establish the cis-decalin skeleton and a radical rearrangement for the abeo system. rsc.org

The 15(14→11)-abeo-steroid penicillitone has been synthesized from ergosterol via a biogenesis-inspired route. researchgate.net Key to this strategy is an intramolecular vinylogous aldol (B89426) reaction of a 14,15-secothis compound, highlighting a potential biosynthetic link between seco- and abeo-ergostanes. researchgate.neteuropa.eu

Other abeo-ergostane types isolated from natural sources include 11(9→8)-abeo-ergostanes like pleurocorol A and 19(10→6)-abeo-ergostanes. researchgate.netcjnmcpu.com These diverse structures underscore the complexity and variety of rearrangements that can occur within the this compound scaffold, providing synthetic chemists with challenging targets and inspiring the development of novel methodologies.

The synthesis of these complex seco- and abeo-ergostanes often requires multi-step sequences involving highly selective transformations, including oxidative cleavage, radical cyclization, and various rearrangement reactions. The choice of methodology is dictated by the specific seco or abeo structure being targeted and the availability of suitable starting materials, with ergosterol being a common and readily available precursor for many synthetic routes.

Data Tables:

Target Compound(s)Starting MaterialKey MethodologiesOverall Steps (Example Route)Overall Yield (Example Route)
14,15-Secothis compound intermediateErgosterolOxidative cleavage (Jones reagent)10Not specified in snippet
14,15-Secothis compound intermediateErgosterolCascade reaction (Zn/acid)616% tandfonline.com
Strophasterols A and BErgosterolAcid-catalyzed double bond migration, oxidative cleavage, acyl radical cyclization17Not specified in snippet
9,11-Secopinnisterol EErgosterolRegioselective hydrogenation, oxidative cleavage, dienone oxidation10Gram-scale synthesis acs.org
11(9→7)-Abeo-ergostanes (Pleurocins)ErgosterolRadical cyclization, oxidative quench (via seco intermediate)Multi-stepNot specified in snippet
13(14→8)-Abeo-ergostanes (Dankasterones)Not specifiedRadical rearrangement, MHAT reactionMulti-stepNot specified in snippet
15(14→11)-Abeo-ergostane (Penicillitone)ErgosterolIntramolecular vinylogous aldol reaction (via seco intermediate)Biogenesis-inspiredNot specified in snippet

Biological Roles and Functions in Non Human Systems

Role of Ergostane Derivatives in Fungal Membrane Homeostasis

Ergosterol (B1671047) is a primary determinant of fungal plasma membrane structure and biophysical properties, such as fluidity, permeability, and stability mdpi.com. Its incorporation into the membrane is essential for maintaining integrity and fluidity ontosight.ai. Alterations in ergosterol levels or its absence can lead to reduced plasma membrane fluidity and dysfunction of other cellular membranes, including vacuolar and mitochondrial membranes mdpi.com. This highlights the critical influence of ergosterol on the physical characteristics of fungal membranes.

Beyond its structural roles, ergosterol influences the activity and localization of membrane-associated proteins in fungi nih.govmdpi.com. The proper fluidity and structure provided by ergosterol enable proteins like H+-ATPase and efflux pumps (e.g., Cdr1p in Candida albicans) to localize correctly within the plasma membrane and function effectively mdpi.com. A deficiency in ergosterol can lead to the delocalization of these proteins to intracellular compartments, impairing their activity mdpi.com. This underscores the importance of ergosterol for the proper function of membrane proteins vital for cellular processes and stress response.

This compound Derivatives in Microbial Stress Adaptation

Ergosterol plays a crucial role in the ability of fungi to adapt to various environmental stresses mdpi.com. The presence of ergosterol in the plasma membrane contributes to fungal resistance against challenges such as high temperature, osmotic stress, oxidative stress, cell wall stress, low pH, and ethanol (B145695) mdpi.com. This adaptive capacity is linked to ergosterol's influence on membrane properties, allowing the organism to maintain cellular homeostasis under adverse conditions. Microbial adaptation, in general, involves modifications to enhance tolerance to stressful environments, and in fungi, ergosterol is a key component in this process frontiersin.org.

This compound as a Biomarker for Eukaryotic Evolution and Paleoenvironments

Steranes, which are saturated derivatives of sterols like this compound, are preserved in sediments and ancient rocks and are used as molecular fossils or biomarkers to reconstruct past eukaryotic diversity and paleoenvironments researchgate.netnih.govanu.edu.au. C28 steranes, derived from this compound, are generally indicative of the presence of eukaryotes, including fungi and some algae researchgate.netnih.govnih.gov.

The presence and relative abundance of C28 steranes, alongside other steranes like C27 (cholestane, indicative of red algae and heterotrophic eukaryotes) and C29 (stigmastane, indicative of green algae), provide insights into the composition of ancient eukaryotic communities researchgate.netanu.edu.aunih.gov. For instance, an increasing relative abundance of ergostanes over geological time has been linked to the rise and diversification of certain phytoplankton groups anu.edu.au. Studies of Proterozoic sedimentary rocks have revealed the presence of this compound, supporting the view that the Tonian Period marked a transition towards marine ecosystems progressively enriched with eukaryotes nih.govresearchgate.net.

Analysis of sterane biomarkers, including this compound, allows for the investigation of the fossil record for algal diversification and evolution, providing complementary information to the traditional fossil record researchgate.net.

Involvement in Non-Mammalian Cellular Processes (e.g., signaling pathways in lower eukaryotes)

This compound derivatives are involved in various cellular processes in non-mammalian eukaryotes beyond their structural role in membranes. In fungi, ergosterol is implicated in the regulation of the yeast cell cycle mdpi.com. While the primary signaling functions of lipids like diacylglycerols (DAGs) are well-established in eukaryotes, including lower eukaryotes like yeast, and involve the activation of protein kinases elifesciences.org, the specific involvement of this compound itself in these direct signaling cascades is less documented compared to its role in membrane-mediated processes. However, the influence of ergosterol on membrane fluidity and the localization of membrane proteins, including those involved in signaling, indirectly links this compound derivatives to cellular signaling events ontosight.aimdpi.com. Studies on lower eukaryotes, such as Paramecium and Dictyostelium, have been instrumental in unraveling basic features of eukaryotic cells and cellular processes, including aspects of membrane trafficking and signaling, although specific this compound involvement in these models requires further detailed exploration usp.brd-nb.info. This compound-type steroids from sources like fungi have also been investigated for various biological activities, including potential anti-inflammatory effects, suggesting interactions with cellular pathways nih.govmdpi.comresearchgate.net.

Advanced Analytical Methodologies for Isolation, Separation, and Quantification

Chromatographic Techniques for Ergostane Isolation

Chromatographic techniques are indispensable for the isolation and purification of this compound-type steroids from complex mixtures found in biological extracts. Various chromatographic methods are employed, ranging from traditional column chromatography to more advanced high-performance techniques. Solvent extraction and partition often serve as initial steps before chromatographic procedures are applied researchgate.net. Column chromatography and thin-layer chromatography (TLC) are commonly used for the isolation of plant steroids, including those with an this compound skeleton researchgate.net. However, these methods can have limitations such as high solvent consumption, time-intensive processes, and potential for irreversible adsorption mdpi.com. High-speed countercurrent chromatography (HSCCC), which utilizes liquid-liquid partitioning without a solid support, offers an alternative that can prevent irreversible adsorption and sample depletion mdpi.com.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation, identification, and quantification of phytoconstituents, including this compound-type steroids nih.goviipseries.org. HPLC offers high resolution and is effective for separating complex mixtures based on differences in chemical properties like polarity iipseries.org.

HPLC has been successfully applied for the purification of ergosterol (B1671047) derivatives from sources such as the mushroom Xerula furfuracea. Sequential column chromatography followed by preparative and semi-preparative HPLC has been used to isolate specific this compound-type steroids nih.gov.

Furthermore, quantitative HPLC methods have been developed for the determination of specific this compound derivatives in biological matrices. For instance, an HPLC method with dual wavelength UV detection was developed and validated for the quantification of ergosta-4,6,8(14),22-tetraen-3-one (B108213) (ergone) in rat plasma nih.gov. This method utilized an Inertsil ODS-3 column with a methanol-water mobile phase and UV detection at specific wavelengths for the analyte and internal standard (ergosterol) nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation and identification of volatile and semi-volatile compounds. GC-MS is valuable for analyzing the chemical components of various extracts, including those containing this compound-type steroids dntb.gov.uaresearchgate.netresearchgate.net.

GC-MS analysis has been employed to identify compounds in seed oil, with the resulting spectrum of Ergosta-5,22-dien-3-ol being a relevant example researchgate.net. Electron impact GC/MS has also been used for the analysis of sterol lipids, including this compound-based sterols in fungi, plants, and protozoa semanticscholar.org. Automated on-fiber derivatization headspace extraction-SPME-GC/MS methods have been developed for the analysis of ergosterol, demonstrating low detection limits and a good limit of quantitation range nih.gov.

Supercritical Fluid Chromatography (SFC) for Epimer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for both chiral and achiral separations, offering advantages over HPLC in terms of speed, efficiency, and reduced organic solvent consumption semanticscholar.orgthieme-connect.com. SFC is particularly useful for the separation of epimers, which can be challenging using traditional chromatographic methods researchgate.netnih.gov.

This compound-type triterpenoids often occur as 25R/S epimeric pairs, making their chromatographic separation difficult researchgate.netnih.gov. Analytical SFC has been successfully used to separate these epimeric pairs from sources like the medicinal mushroom Antrodia camphorata researchgate.netnih.gov. Chiral stationary phases, such as a Chiralcel OJ-H column, have shown good resolution for the (R)- and (S)-forms of several this compound pairs researchgate.netnih.gov. Achiral columns, like the Princeton 2-ethylpyridine (B127773) column, have also been used and demonstrated different selectivity in separating 25R/S-ergostane epimers and different pairs of ergostanes semanticscholar.orgresearchgate.netnih.gov. SFC's ability to rapidly and efficiently separate low-polarity epimers that are difficult for RP-HPLC highlights its utility in this compound analysis researchgate.netnih.gov.

Sample Preparation Strategies from Diverse Biological Matrices

Effective sample preparation is a critical prerequisite for the successful chromatographic analysis of this compound and its derivatives from diverse biological matrices. Biological matrices, such as plasma, urine, tissues, and plant extracts, are complex mixtures containing various endogenous compounds that can interfere with the analysis nih.govwisdomlib.org. Therefore, appropriate sample preparation strategies are necessary to isolate and concentrate the target analytes while removing interfering substances wisdomlib.org.

Common sample preparation techniques include solvent extraction, liquid-liquid extraction, and solid-phase extraction (SPE). For the analysis of this compound-type steroids from plant or fungal sources, initial extraction with solvents like methanol (B129727) is often performed nih.govmdpi.comscielo.br. This may be followed by further purification steps such as partitioning or column chromatography to obtain enriched fractions researchgate.netmdpi.com.

For the quantification of this compound derivatives in biological fluids like plasma, methods such as protein precipitation have been employed as a simple initial step before HPLC analysis nih.gov. Automated sample preparation systems are also available for various biological matrices, which can help streamline the extraction process for different types of analytes charslton.com. The choice of sample preparation method depends on the specific biological matrix, the concentration of the target this compound derivative, and the analytical technique to be used.

Method Validation for this compound Quantification

Method validation is an essential process to ensure that an analytical procedure is suitable for its intended purpose, particularly for the quantitative determination of analytes like this compound derivatives europa.eu. Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, matrix effects, and recovery nih.govresearchgate.netnih.govnih.gov.

For the quantitative analysis of this compound derivatives by HPLC or LC-MS/MS, method validation involves establishing the linear range of the calibration curve, determining the lowest concentration that can be reliably detected (LOD) and quantified (LOQ), and assessing the accuracy (closeness of measured values to true values) and precision (reproducibility) of the method nih.goveuropa.eunih.gov. Matrix effects, which refer to the influence of co-eluting substances from the biological matrix on the ionization or detection of the analyte, also need to be evaluated nih.govnih.gov. Recovery studies are performed to determine the efficiency of the sample preparation method in extracting the analyte from the matrix nih.govnih.gov.

Validated analytical methods for this compound-type compounds have been reported. For example, an HPLC-UV method for ergosta-4,6,8(14),22-tetraen-3-one in rat plasma was validated, showing good linearity, LOD, LOQ, accuracy, and precision nih.gov. Similarly, an UHPLC-MS/MS method for the quantification of ergot alkaloids, which include this compound-like structures, in wheat was validated, assessing parameters such as linearity, LOD, LOQ, matrix effects, recovery, and precision nih.gov. These validation studies are crucial for ensuring the reliability and accuracy of the quantitative analysis of this compound and its derivatives in various applications.

Theoretical and Computational Studies of Ergostane and Its Analogues

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of ergostane-type steroids. northwestern.eduarxiv.orglsu.edu These methods solve approximations of the Schrödinger equation to determine the electron distribution within a molecule, which governs its chemical properties. northwestern.edu

DFT studies can map the electrostatic potential (ESP) on the molecular surface, identifying regions susceptible to nucleophilic or electrophilic attack. nih.gov For instance, analysis of the ESP can reveal that specific hydroxyl or azide (B81097) groups on a modified this compound skeleton are the most likely sites for proton attack, guiding the understanding of reaction mechanisms. nih.gov

Furthermore, Frontier Molecular Orbital (FMO) theory, based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is frequently used to analyze reactivity. mdpi.com The HOMO-LUMO energy gap is a critical parameter indicating the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov These calculations can explain the charge transfer characteristics within the molecule and between the molecule and a reactant. nih.gov

In the context of this compound analogues like ergosterol (B1671047), DFT has been used to predict their potential beneficial effects, such as the ability to scavenge specific free radicals. nih.gov By calculating thermodynamic and global chemical activity descriptors, researchers can compare the reactivity of different metabolites and derivatives. nih.gov This theoretical approach helps to understand and quantify the antioxidant potential of these compounds based on their electronic properties. nih.gov

Table 1: Illustrative Global Reactivity Descriptors for an this compound Analogue Calculated via DFT.
DescriptorDefinitionHypothetical Value (eV)Interpretation
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.8Indicates electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2Indicates electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO4.6Relates to chemical stability and reactivity.
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.5Represents the tendency of electrons to escape.
Chemical Hardness (η)(ELUMO - EHOMO) / 22.3Measures resistance to change in electron distribution.
Electrophilicity Index (ω)μ2 / (2η)2.66Quantifies the global electrophilic nature of the molecule. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions (non-human/non-clinical models)

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system, MD provides detailed information on the conformational flexibility and interaction dynamics of this compound analogues with biological targets in non-human or non-clinical models, such as fungal enzymes or receptors. nih.gov

Conformational Analysis: The this compound skeleton, with its fused ring system, has a defined but not entirely rigid structure. MD simulations can explore the accessible conformational space of the steroid core and its flexible side chain. nd.edu These simulations reveal how different substituents or environmental factors (like solvent) influence the molecule's preferred three-dimensional shape, which is crucial for its biological function. The results of such simulations can be analyzed to identify stable conformational states and the energetic barriers between them.

Ligand-Target Interactions: MD simulations are frequently used to refine and validate the binding modes of ligands predicted by molecular docking. nih.gov For example, after docking an this compound derivative into the active site of a fungal enzyme (e.g., a cytochrome P450 involved in ergosterol biosynthesis), an MD simulation can be run to assess the stability of the predicted pose. nih.govnih.gov The simulation provides insights into the dynamic network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. This approach can elucidate how specific mutations in a target protein might affect ligand binding, a key aspect in understanding antifungal resistance mechanisms. nih.gov

Table 2: Typical Parameters for an MD Simulation of an this compound Analogue with a Fungal Enzyme.
ParameterDescriptionExample Value/Setting
Force FieldA set of parameters to calculate the potential energy of the system.AMBER, CHARMM, GROMOS
Solvent ModelExplicit representation of the solvent (e.g., water).TIP3P, SPC/E
System SizeTotal number of atoms in the simulation box.~50,000 - 100,000 atoms
Simulation TimeThe duration of the simulated physical time.100 - 500 nanoseconds (ns)
EnsembleStatistical ensemble defining thermodynamic conditions (e.g., constant temperature and pressure).NPT (Isothermal-isobaric)
Analysis MetricsProperties calculated from the trajectory.Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis

In Silico Prediction of Stereochemical Properties

The complex three-dimensional structure of this compound and its analogues features multiple chiral centers, making the determination of their correct stereochemistry a critical challenge. In silico methods provide essential support for the elucidation of these stereochemical properties, often in conjunction with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

One of the most powerful approaches involves the calculation of NMR parameters using quantum chemical methods. By computing the theoretical NMR chemical shifts (¹H and ¹³C) for all possible diastereomers of a newly isolated this compound derivative and comparing them with the experimental spectrum, the correct relative stereochemistry can be assigned with a high degree of confidence. The quality of the model can be assessed by statistical metrics such as the mean absolute error (MAE) between the calculated and experimental shifts.

Similarly, the absolute configuration can often be determined by simulating the electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra. The calculated spectrum for a specific enantiomer (e.g., the one proposed from a biosynthetic pathway) is compared with the experimental spectrum. A match in the sign and shape of the spectral bands provides strong evidence for the assignment of the absolute stereochemistry. These predictive methods reduce ambiguity in structural elucidation and are crucial for confirming the structures of novel natural products. nih.govmdpi.com

Modeling of Enzymatic Transformations in Biosynthetic Pathways

The biosynthesis of ergosterol from simpler precursors involves a complex series of enzymatic transformations. mdpi.comnih.gov Computational modeling provides a molecular-level understanding of how these enzymes catalyze specific reactions, such as demethylations, desaturations, and methylations. nih.gov

The process typically begins with obtaining a three-dimensional structure of the target enzyme, for example, sterol 14α-demethylase (ERG11) or sterol C-24 methyltransferase (ERG6). nih.gov If an experimental structure is unavailable, a homology model can be built using the amino acid sequence and a related known structure as a template.

Once the enzyme structure is established, molecular docking can be used to place the this compound precursor (substrate) into the active site. To model the actual chemical reaction, more advanced hybrid methods like Quantum Mechanics/Molecular Mechanics (QM/MM) are employed. In a QM/MM simulation, the reacting parts of the substrate and key enzymatic residues are treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This approach allows for the simulation of bond-breaking and bond-forming events, elucidation of reaction mechanisms, and calculation of activation energies, providing a detailed picture of the catalytic process. nih.gov These models are invaluable for understanding how enzymes achieve their remarkable specificity and efficiency in the this compound biosynthetic pathway. mdpi.com

Table 3: Key Enzymes in the Fungal Ergosterol Pathway and Computational Methods for Their Study. nih.gov
Enzyme (Yeast Gene)Function in PathwayComputational Modeling Approach
HMG-CoA reductase (HMG1/2)Synthesizes mevalonate (B85504). nih.govMolecular Docking (inhibitor binding), MD Simulations (domain motion).
Squalene (B77637) epoxidase (ERG1)Epoxidizes squalene to 2,3-oxidosqualene (B107256).Homology Modeling, Docking (substrate and inhibitor binding).
Lanosterol (B1674476) synthase (ERG7)Cyclizes 2,3-oxidosqualene to lanosterol.QM/MM (to model the complex carbocation cascade).
Sterol 14α-demethylase (ERG11/CYP51)Removes the 14α-methyl group from lanosterol.Docking (azole inhibitors), QM/MM (reaction mechanism).
C-24 sterol methyltransferase (ERG6)Adds a methyl group at the C-24 position.Homology Modeling, Docking (substrate specificity), MD Simulations.
C-22 desaturase (ERG5)Introduces a C-22 double bond.Homology Modeling, Docking (substrate orientation).

Future Research Directions and Emerging Avenues for Ergostane Studies

Exploration of Novel Ergostane Structures from Underexplored Sources

The vast chemical diversity of this compound-type steroids is far from fully cataloged, with numerous unique structures likely awaiting discovery in underexplored biological sources. Fungi, particularly those from extreme and unique environments, represent a promising reservoir of novel this compound derivatives.

Marine and deep-sea fungi, for instance, have adapted to harsh conditions of high pressure, low temperature, and unique nutrient availability, which may have driven the evolution of distinct metabolic pathways, leading to the production of novel secondary metabolites, including new this compound structures. Recent studies have begun to tap into this potential, isolating previously undescribed this compound-type sterols from these environments. For example, four new this compound-type sterols, aspersterols A-D, were isolated from the deep-sea-derived fungus Aspergillus unguis. These compounds feature a rare unsaturated side chain, highlighting the chemical novelty that can be found in such underexplored habitats. Similarly, a new oxygenated this compound-type steroid, 3β-hydroxy-5α,6β-methoxyergosta-7,22-dien-15-one, was identified from a marine sponge-derived fungus, Aspergillus sp.

Endophytic fungi, which reside within the tissues of living plants, are another underexplored source of novel ergostanes. The symbiotic relationship between the fungus and its host plant can lead to the production of unique secondary metabolites. An example is the isolation of a new this compound-type sterol, ergost-5,22E-dien-3β-oleate-20-ol, from the endophytic fungus Fusarium phaseoli.

Furthermore, marine invertebrates, such as sponges, often host a rich diversity of symbiotic microorganisms that are the true producers of many bioactive compounds initially attributed to the host. These symbiotic relationships provide a fertile ground for the discovery of new this compound derivatives. The exploration of these and other unique ecological niches, including extremophilic organisms, is expected to yield a wealth of novel this compound structures with potentially valuable biological activities.

Discovered this compound DerivativeSource OrganismEnvironment
Aspersterols A-DAspergillus unguisDeep-sea
3β-hydroxy-5α,6β-methoxyergosta-7,22-dien-15-oneAspergillus sp.Marine sponge-derived
Ergost-5,22E-dien-3β-oleate-20-olFusarium phaseoliEndophytic

Discovery and Characterization of Undescribed Biosynthetic Enzymes

The biosynthesis of ergosterol (B1671047), the primary sterol in most fungi, is a complex process involving a series of enzymatic reactions. While the core pathway has been extensively studied, particularly in model organisms like Saccharomyces cerevisiae, there is still much to be learned about the enzymes that catalyze the diverse modifications of the this compound skeleton, leading to the vast array of this compound derivatives found in nature.

Future research will likely focus on the discovery and characterization of undescribed biosynthetic enzymes from a wider range of fungal species, especially those identified as producers of novel this compound structures. The availability of genomic data from an increasing number of fungi allows for the identification of genes encoding enzymes involved in the mevalonate (B85504) and ergosterol biosynthetic pathways through bioinformatics approaches. By comparing the genomes of different fungal species, researchers can identify variations in the ergosterol biosynthesis pathway and pinpoint candidate genes for novel enzymes.

For example, while the main steps of ergosterol synthesis are conserved, numerous variations are known among fungal species, particularly in the later stages of the pathway. These variations are responsible for the production of taxon-specific sterols. The enzymes responsible for these unique modifications are often yet to be characterized.

The study of the ergosterol biosynthesis pathway in pathogenic fungi is also an area of active research, as many antifungal drugs target this pathway. Understanding the specific enzymes involved in ergosterol synthesis in these organisms can lead to the development of more targeted and effective antifungal therapies.

A key area for future investigation is the characterization of enzymes responsible for the formation of unusual this compound skeletons, such as seco-ergostanes (where the steroid nucleus is cleaved) and abeo-ergostanes (which have rearranged skeletons). The biosynthetic pathways for these compounds are not yet fully elucidated, and the enzymes involved remain largely unknown.

Enzyme ClassFunction in this compound BiosynthesisPotential for Discovery
MethyltransferasesAddition of methyl groups to the sterol side chainCharacterization of enzymes leading to unique methylation patterns in diverse fungal species.
DesaturasesIntroduction of double bonds in the sterol nucleus and side chainIdentification of enzymes responsible for unusual unsaturation patterns in novel ergostanes.
HydroxylasesAddition of hydroxyl groups to the this compound skeletonDiscovery of enzymes that catalyze hydroxylation at previously unobserved positions.
OxidoreductasesCatalysis of oxidation-reduction reactionsCharacterization of enzymes involved in the formation of keto and other oxidized this compound derivatives.
Cyclases and Rearranging EnzymesFormation of seco- and abeo-ergostane skeletonsElucidation of enzymatic mechanisms for steroid ring cleavage and rearrangement.

Development of Innovative Synthetic Methodologies for Complex Ergostanes

The structural complexity and stereochemical richness of many naturally occurring ergostanes present significant challenges for chemical synthesis. The development of innovative synthetic methodologies is crucial for providing access to these compounds for biological evaluation and for the synthesis of novel analogs with improved properties.

One promising area is the application of chemoenzymatic synthesis, which combines the selectivity of biocatalytic transformations with the versatility of chemical synthesis. Enzymes can be used to perform specific, often stereoselective, reactions on synthetic intermediates, streamlining the synthesis of complex this compound structures. For example, lipases can be used for the regioselective acylation of ergosterol derivatives.

The total synthesis of highly oxygenated and rearranged ergostanes, such as withanolides and brassinosteroids, remains a formidable challenge. Future research will likely focus on the development of more efficient and convergent synthetic strategies for these complex molecules. This includes the development of novel methods for the construction of the this compound side chain and for the late-stage functionalization of the steroid nucleus.

Bio-inspired synthetic approaches, which mimic the proposed biosynthetic pathways of rearranged ergostanes, also hold promise for the efficient synthesis of these intriguing molecules. By understanding the enzymatic transformations that lead to seco- and abeo-ergostanes in nature, chemists can design synthetic routes that are more efficient and selective.

Furthermore, the development of scalable synthetic routes is essential for producing sufficient quantities of complex ergostanes for in-depth biological studies. This will require the optimization of existing synthetic methods and the development of new, more robust reactions.

Advanced Mechanistic Investigations into Biological Roles in Non-Human Systems

While the role of ergosterol in the fungal cell membrane is well-established, the diverse biological functions of the vast array of this compound derivatives in non-human systems are still being uncovered. Advanced mechanistic investigations are needed to elucidate the precise roles of these compounds in various biological processes.

In fungi, ergosterol is a key regulator of membrane fluidity and permeability. nih.govwikipedia.org It is also involved in the function of membrane-bound proteins and plays a role in the fungal stress response. mdpi.com Future research will likely focus on understanding how different this compound derivatives, with their varied structures, modulate these membrane properties and contribute to the adaptation of fungi to different environments.

Ergosterol and its derivatives also play important roles in the interactions between fungi and other organisms. For example, ergosterol can act as a microbe-associated molecular pattern (MAMP) in plants, triggering an immune response. nih.gov Understanding the molecular mechanisms of this recognition could lead to new strategies for enhancing plant disease resistance.

In marine ecosystems, this compound derivatives produced by fungi and other microorganisms likely play crucial roles in chemical defense and communication. Investigating the ecological roles of these compounds will provide insights into the complex interactions that shape these environments.

Furthermore, some this compound derivatives have been shown to possess antioxidant properties. wikipedia.org Elucidating the mechanisms by which these compounds protect cells from oxidative stress could have implications for understanding the aging process and the development of age-related diseases in various organisms.

Integration of Multi-Omics Data for Comprehensive this compound Metabolism Profiling

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to gain a comprehensive understanding of this compound metabolism. The integration of these multi-omics datasets will allow for a systems-level view of how the biosynthesis and regulation of ergostanes are controlled and how they are interconnected with other metabolic pathways.

Transcriptomics can be used to identify genes involved in this compound biosynthesis that are differentially expressed under various conditions, such as during different developmental stages or in response to environmental stress. d-nb.info Metabolomics, on the other hand, can provide a snapshot of the this compound derivatives and other metabolites present in a cell at a given time. nih.gov

By combining these two approaches, researchers can establish correlations between gene expression levels and metabolite abundances, providing strong evidence for the function of specific genes in the this compound biosynthetic pathway. nih.gov For example, a conjoint analysis of transcriptomics and metabolomics data in the mushroom Flammulina velutipes provided valuable information on the regulation of ergosterol biosynthesis during fruiting body development. nih.gov

Proteomics can be used to identify and quantify the proteins involved in this compound metabolism, providing a more direct measure of enzyme levels than transcriptomics. nih.gov The integration of all three omics datasets (transcriptomics, proteomics, and metabolomics) with genomic information will provide a powerful platform for building predictive models of this compound metabolism.

These integrated omics approaches will be invaluable for identifying novel enzymes and regulatory factors in the this compound biosynthetic pathway, for understanding how this compound metabolism is regulated in response to various stimuli, and for engineering microorganisms for the enhanced production of specific this compound derivatives.

Omics TechnologyApplication in this compound Research
GenomicsIdentification of genes and gene clusters involved in this compound biosynthesis.
TranscriptomicsAnalysis of gene expression patterns related to this compound metabolism under different conditions.
ProteomicsIdentification and quantification of proteins in the this compound biosynthetic pathway.
MetabolomicsProfiling of this compound derivatives and other related metabolites.

Q & A

Q. How can researchers distinguish ergostane from structurally similar steroids like cholestane or stigmastane in analytical studies?

Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) coupled with retention index libraries and spectral matching. This compound (C₂₈H₅₀) can be differentiated by its molecular ion ([M]⁺ at m/z 386) and characteristic fragmentation patterns, such as the loss of side-chain methyl groups. Retention times should be cross-referenced with synthetic standards. For complex mixtures, employ high-resolution MS (HRMS) to resolve isotopic peaks and confirm molecular formulas .

Q. What experimental protocols are recommended for synthesizing this compound derivatives for biochemical studies?

Methodological Answer: this compound derivatives (e.g., 3,5,6,25-tetrol) are synthesized via hydroxylation of ergosta-7,22-dien-6-one precursors using regioselective catalysts. Reaction progress should be monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Purification requires repeated column chromatography with silica gel and hexane/ethyl acetate gradients. Validate purity (>95%) using HPLC with UV detection at 349 nm, as this compound derivatives often co-elute with apolar contaminants like fatty acids .

Q. What ecological roles do this compound biomarkers play in paleoenvironmental reconstructions?

Methodological Answer: this compound (C₂₈ regular steranes) in sedimentary rocks indicates eukaryotic dominance, particularly red algae, in ancient marine ecosystems. To validate its origin, compare free this compound concentrations in solvent extracts with kerogen-bound pools released via hydropyrolysis (HyPy). Discrepancies between phases suggest microbial reworking or contamination. Couple this with δ¹³C isotopic analysis to trace carbon sources .

Advanced Research Questions

Q. How should researchers address contradictions in this compound biomarker data between geological samples and laboratory-simulated diagenesis experiments?

Methodological Answer: Discrepancies often arise from incomplete thermal maturation in lab simulations. Use controlled pyrolysis (e.g., gold-tube experiments) to mimic natural burial conditions (150–300°C, 72+ hours). Compare resultant sterane distributions with field samples using MRM-GC-MS. Statistical tools like principal component analysis (PCA) can isolate confounding variables (e.g., clay catalysis). Report uncertainties in kinetic parameters to improve model accuracy .

Q. What strategies mitigate coelution challenges when quantifying this compound steroids in microbial lipidomes?

Methodological Answer: Coelution with fatty acids or anthraquinones is common in LC-MS. Implement orthogonal methods:

  • Defatting : Pre-treat samples with cold acetone to remove lipids.
  • Ion mobility spectrometry (IMS) : Separate isobaric compounds via collision cross-section differences.
  • Post-column derivatization : Enhance this compound detection specificity using charged tags (e.g., Girard’s reagent T). Validate with synthetic this compound analogs spiked into biological matrices .

Q. How can isotopic labeling resolve ambiguities in this compound biosynthesis pathways in fungi?

Methodological Answer: Feed ¹³C-acetate to fungal cultures (e.g., Pleurotus ostreatus) and track incorporation into this compound via NMR or isotope-ratio MS. Compare labeling patterns with proposed mevalonate or methylerythritol phosphate (MEP) pathways. For in situ tracking, use nanoscale secondary ion MS (NanoSIMS) to map isotopic enrichment in hyphal membranes. Control for isotopic scrambling by analyzing intermediate sterols .

Methodological Best Practices

  • Data Validation : Cross-verify this compound identifications using both spectral libraries and co-injection with authentic standards .
  • Reproducibility : Document chromatography conditions (column type, temperature gradients) and MS parameters (ionization energy, scan ranges) to enable replication .
  • Ethical Reporting : Disclose sample limitations (e.g., low biomass in geological samples) and statistical confidence intervals in biomarker studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.